

# Onradivir Monohydrate: In Vitro Antiviral Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Onradivir monohydrate |           |
| Cat. No.:            | B15194648             | Get Quote |

#### Introduction

Onradivir (formerly ZSP1273) is a potent and selective small-molecule inhibitor of the influenza A virus RNA-dependent RNA polymerase.[1][2][3] It functions by binding to the cap-binding domain of the polymerase basic 2 (PB2) subunit, a critical step in the initiation of viral mRNA transcription.[1][3] This novel mechanism of action makes it effective against a wide range of influenza A virus strains, including those resistant to existing antiviral drugs such as oseltamivir and baloxavir.[1] These application notes provide a detailed protocol for determining the in vitro antiviral activity of **Onradivir monohydrate** against influenza A virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby canine kidney (MDCK) cells.

#### **Mechanism of Action**

Onradivir targets the highly conserved PB2 subunit of the influenza A virus polymerase complex (PA, PB1, and PB2). By binding to the cap-binding domain of PB2, Onradivir prevents the virus from utilizing host cell pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching." This inhibition of transcription effectively halts viral replication.





Click to download full resolution via product page

Caption: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

## **Quantitative Data Summary**

The following tables summarize the in vitro antiviral activity and cytotoxicity of Onradivir (ZSP1273) against various influenza A virus strains. Data was obtained using a cytopathic effect (CPE) inhibition assay in MDCK cells.

Table 1: Antiviral Activity of Onradivir (ZSP1273) against Influenza A Virus Strains

| Virus Strain               | Туре | EC <sub>50</sub> (nM) |
|----------------------------|------|-----------------------|
| A/Puerto Rico/8/34         | H1N1 | 0.042                 |
| A/California/07/2009       | H1N1 | 0.063                 |
| A/Jiangxi-Donghu/311/2006  | H1N1 | 0.033                 |
| A/Aichi/2/68               | H3N2 | 0.02                  |
| A/Switzerland/9715293/2013 | H3N2 | 0.01                  |
| A/Hong Kong/1/68           | H3N2 | 0.02                  |

EC<sub>50</sub> (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor



of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 2: Activity of Onradivir (ZSP1273) against Drug-Resistant Influenza A Strains

| Virus Strain       | Resistance Profile    | EC50 (nM) |
|--------------------|-----------------------|-----------|
| A/Puerto Rico/8/34 | Baloxavir-Resistant   | 0.028     |
| A/WSN/33           | Oseltamivir-Resistant | 0.012     |

Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

Table 3: Cytotoxicity and Selectivity Index of Onradivir (ZSP1273)

| Cell Line | Culture<br>Temperature | CC₅₀ (µМ) | Selectivity Index<br>(SI = CC50/EC50) |
|-----------|------------------------|-----------|---------------------------------------|
| MDCK      | 33°C                   | 1.632     | > 25,000                              |
| MDCK      | 37°C                   | 1.777     | > 25,000                              |

CC<sub>50</sub> (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound. Data from "Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase".[1]

# Experimental Protocols Materials and Reagents

- Onradivir monohydrate (or ZSP1273)
- Madin-Darby canine kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- TPCK-treated Trypsin
- Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- 96-well cell culture plates
- Sterile phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)

#### **Cell Culture**

- Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Passage cells every 2-3 days or when they reach 80-90% confluency.

### Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of Onradivir that inhibits virus-induced cell death.





Click to download full resolution via product page

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.



- Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10<sup>4</sup> cells/well and incubate overnight to form a monolayer.
- Compound Preparation: Prepare a stock solution of Onradivir monohydrate in DMSO.
   Perform serial dilutions in serum-free DMEM containing TPCK-treated trypsin (2 μg/mL) to achieve the desired final concentrations.
- Virus Infection: Aspirate the culture medium from the cells and infect them with a predetermined titer of influenza A virus (e.g., 100 TCID<sub>50</sub>).
- Treatment: Immediately after infection, add 100 μL of the diluted Onradivir monohydrate to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
- Incubation: Incubate the plates for 48-72 hours at the appropriate temperature for the virus strain (e.g., 37°C) until CPE is evident in the virus-only control wells.
- Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, which measures ATP levels.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).

#### **Cytotoxicity Assay**

This assay determines the concentration of Onradivir that is toxic to the host cells.

- Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.
- Compound Preparation: Prepare serial dilutions of Onradivir monohydrate as described above.
- Treatment: Add the compound dilutions to the cells without any virus. Include a vehicle control (DMSO) and a cell-only control.
- Incubation: Incubate the plates for the same duration and under the same conditions as the CPE assay.



- Quantification: Measure cell viability as described previously.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by performing a non-linear regression analysis of the dose-response curve.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Onradivir Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Onradivir Monohydrate: In Vitro Antiviral Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#onradivir-monohydrate-in-vitro-antiviral-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com